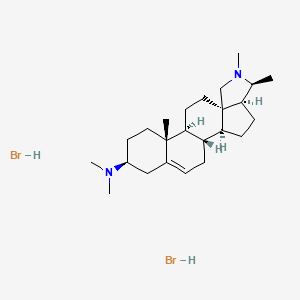

Conessine hydrobromide

Vue d'ensemble

Description

Hydrobromure de conessine : est un alcaloïde stéroïdien dérivé de l'écorce et des graines de l'arbre Holarrhena antidysenterica. Il est connu pour ses propriétés pharmacologiques puissantes, notamment comme antagoniste des récepteurs H3 de l'histamine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Hydrobromure de conessine peut être synthétisé par extraction de la conessine de l'écorce et des graines de l'Holarrhena antidysenterica. Le processus d'extraction implique l'utilisation de solvants organiques tels que le méthanol, suivi d'une purification par chromatographie sur colonne et chromatographie sur couche mince .

Méthodes de production industrielle : La production industrielle de Hydrobromure de conessine implique une extraction à grande échelle à partir de sources végétales, suivie d'une modification chimique pour produire le sel de bromure. Le processus comprend l'utilisation d'acide bromhydrique pour convertir la conessine en sa forme de bromure .

Analyse Des Réactions Chimiques

Types de réactions : Le Hydrobromure de conessine subit diverses réactions chimiques, notamment :

Oxydation : La conessine peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la conessine.

Substitution : La conessine peut subir des réactions de substitution, en particulier avec les halogènes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation impliquent souvent des réactifs comme le brome et le chlore.

Principaux produits formés :

Oxydation : Dérivés oxydés de la conessine.

Réduction : Formes réduites de conessine avec des groupes fonctionnels modifiés.

Substitution : Dérivés halogénés de la conessine.

Applications de la recherche scientifique

Le Hydrobromure de conessine a une large gamme d'applications de recherche scientifique, notamment :

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme composé bioactif dans diverses formulations.

Mécanisme d'action

Le Hydrobromure de conessine agit comme un puissant antagoniste des récepteurs H3 de l'histamine. En se liant à ces récepteurs, il inhibe l'action de l'histamine, ce qui entraîne une augmentation des niveaux de neurotransmetteurs tels que l'acétylcholine et l'histamine dans le cerveau. Ce mécanisme est responsable de ses effets stimulants cognitifs et antimicrobiens .

Applications De Recherche Scientifique

Pharmacological Properties

1.1 Antimicrobial Activity

Conessine hydrobromide exhibits significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The compound acts by inhibiting the efflux pump systems in bacteria, which enhances the efficacy of conventional antibiotics . In vitro studies have shown that conessine can significantly reduce bacterial growth, making it a potential candidate for developing new antimicrobial therapies .

1.2 Anti-Diarrheal Effects

Traditionally, conessine is used in Indian medicine to treat diarrhea and dysentery. Research has confirmed its anti-diarrheal effects through mechanisms such as inhibition of intestinal motility and secretion . Experimental models demonstrated that conessine significantly reduced the frequency of diarrhea in animal subjects, suggesting its potential for managing gastrointestinal disorders.

1.3 Central Nervous System Activity

This compound is recognized for its ability to penetrate the central nervous system effectively. It acts as a potent antagonist of histamine H3 receptors, which are involved in regulating neurotransmitter release . This property indicates potential applications in treating neurological conditions such as anxiety and depression. Studies have shown that conessine can modulate neurotransmitter levels, providing a foundation for further exploration into its CNS effects .

Clinical Applications

3.1 Treatment of Malaria

This compound has been investigated for its antimalarial properties. In vitro studies indicate that it effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, with IC₅₀ values indicating significant potency . Animal studies have corroborated these findings, showing reduced parasitemia in infected mice treated with conessine.

3.2 Anti-Inflammatory Effects

Research suggests that conessine possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease . The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in this area.

Safety and Toxicity

While this compound shows promising therapeutic effects, safety assessments are crucial. Preliminary studies indicate low toxicity levels; however, comprehensive toxicity studies are necessary to establish safe dosage ranges for clinical use .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial activity of conessine | Efficacy against bacteria | Significant inhibition of bacterial growth observed |

| Conessine as an anti-diarrheal agent | Traditional use validation | Reduction in diarrhea frequency in animal models |

| CNS activity of conessine | Neurotransmitter modulation | Increased levels of norepinephrine and dopamine noted |

Mécanisme D'action

Conessine hydrobromide acts as a potent antagonist of histamine H3 receptors. By binding to these receptors, it inhibits the action of histamine, leading to increased levels of neurotransmitters such as acetylcholine and histamine in the brain. This mechanism is responsible for its cognitive-enhancing and antimicrobial effects .

Comparaison Avec Des Composés Similaires

Composés similaires :

Iso-conessine : Un isomère de la conessine avec des propriétés pharmacologiques similaires mais une stabilité moléculaire différente.

Norconessine : Un autre dérivé avec des activités biologiques distinctes.

Conessimine : Un alcaloïde apparenté avec une forte activité inhibitrice de l'acétylcholinestérase.

Unicité : Le Hydrobromure de conessine est unique en raison de sa forte affinité pour les récepteurs H3 de l'histamine et de sa capacité à traverser la barrière hémato-encéphalique, ce qui en fait un composé précieux pour la recherche neurologique et les applications thérapeutiques .

Activité Biologique

Conessine hydrobromide, a plant steroid alkaloid derived from the bark of Holarrhena pubescens, exhibits a range of biological activities that have garnered significant research interest. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and clinical implications.

- Molecular Formula : C24H42Br2N2

- Molecular Weight : 518.412 g/mol

- Stereochemistry : Contains 8 defined stereocenters.

- Charge : Neutral

Pharmacological Properties

This compound acts primarily as a potent antagonist of histamine H3 receptors, with notable affinity for both rat and human receptors (pKi values of 7.61 and 8.27 respectively) . It also demonstrates high selectivity against other histamine receptors (H1, H2, H4) and significant penetration into the central nervous system (CNS), achieving high brain concentrations due to its lipophilicity .

Table 1: Primary Targets and Potency

| Target ID | Pharmacology | Condition | Potency (pKi/IC50) |

|---|---|---|---|

| CHEMBL264 | H3 Receptor | CNS Disorders | 8.27 |

| CHEMBL1867 | Adrenergic | Unknown | 6.18 |

| CHEMBL364 | Other | Unknown | 1.04 µM |

| CHEMBL220 | Other | Unknown | 21.0 µM |

Biological Activities

Research has demonstrated multiple biological activities of this compound:

- Antimalarial Activity : In vivo studies indicated that conessine significantly reduced parasitemia in Plasmodium berghei-infected mice, with an inhibition rate of approximately 88.95% at a dosage of 10 mg/kg .

- Antibacterial and Antifungal Properties : Conessine has shown effectiveness against various bacterial strains and fungi, contributing to its use in traditional medicine for treating infections .

- CNS Activity : The compound exhibits sedative and CNS depressant effects, which may be beneficial in treating anxiety disorders .

- Antidiabetic Effects : Preliminary studies suggest potential antidiabetic properties, warranting further investigation into its mechanism of action .

- Toxicity and Safety : While conessine shows promise in various therapeutic applications, studies on its toxicity have indicated a need for careful evaluation before clinical use .

Structure-Activity Relationship (SAR)

The biological activity of conessine is influenced by its molecular structure. Modifications at specific positions on the steroid backbone can enhance or diminish its pharmacological effects:

- The presence of methyl groups at positions C-10 and C-19 has been linked to increased activity against acetylcholinesterase (AChE) with varying IC50 values .

Table 2: Structure-Activity Relationship Findings

| Compound | Modification | AChE Inhibition IC50 |

|---|---|---|

| Conessine | -CH3 at C-10 & C-19 | 21 μM |

| Conessimine | Double -CH3 at C-10 | 4 μM |

| Isoconessimine | Single -CH3 at C-10 | >300 μM |

Case Studies

A notable study highlighted the anti-plasmodial activity of conessine with an IC50 value of 1.9 μg/mL using both schizont maturation and pLDH assays . This significant potency underscores the potential for developing conessine derivatives as antimalarial agents.

Propriétés

Numéro CAS |

5913-82-6 |

|---|---|

Formule moléculaire |

C24H42Br2N2 |

Poids moléculaire |

518.4 g/mol |

Nom IUPAC |

(1R,2S,5S,6S,9R,12S,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine;dihydrobromide |

InChI |

InChI=1S/C24H40N2.2BrH/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5;;/h6,16,18-22H,7-15H2,1-5H3;2*1H/t16-,18-,19+,20+,21-,22-,23-,24-;;/m0../s1 |

Clé InChI |

YYTFAPMEQOGSRL-VEOCRSHVSA-N |

SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C.Br.Br |

SMILES isomérique |

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)N(C)C)C)CN1C.Br.Br |

SMILES canonique |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C.Br.Br |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Conessine hydrobromide; Conessine HCl; Konessin dihydrobromide; Neriine dihydrobromide; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.